molecular formula C17H20N2O2 B2775821 1-(3,5-dimethylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione CAS No. 852367-15-8

1-(3,5-dimethylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione

Cat. No. B2775821
CAS RN: 852367-15-8
M. Wt: 284.359
InChI Key: VFWRJGGSEPRACZ-UHFFFAOYSA-N
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Description

1-(3,5-dimethylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione, commonly known as DMPE, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic effects. DMPE belongs to the class of compounds known as indole-based compounds, which have been extensively studied for their pharmacological properties.

Scientific Research Applications

Synthesis and Chemical Properties

  • Condensation Reactions and Derivatives Synthesis : The condensation of 1,4-diacetylpiperazine-2,5-dione with aldehydes has been applied to synthesize unsymmetrical 3,6-diarylidenepiperazine-2,5-diones and derivatives of 2-methyl-3-phenylserine, showcasing the versatility of similar compounds in organic synthesis (Gallina & Liberatori, 1974).

  • Marine Sponge Alkaloids : Compounds structurally related to 1-(3,5-dimethylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione, like bisindole alkaloids, have been isolated from marine sponges, indicating their natural occurrence and potential biological relevance (McKay et al., 2002).

  • Combinatorial Synthesis : A combinatorial synthesis approach for pyrroloquinoline and pyrroloacridine derivatives, involving aromatic aldehyde and 1H-indol-5-amine with 1,3-dicarbonyl compounds, underlines the compound's utility in generating diverse organic frameworks under catalyst-free conditions (Zhou et al., 2013).

  • Crystal and Molecular Structure Analysis : Research on ligands like 1,2-bis(3,5-dimethylpyrazol-1-yl)ethane and their complexation with metals such as palladium(II) chloride provides insight into the structural aspects and potential applications of similar compounds in coordination chemistry (Baker et al., 1995).

  • Stereoselective Synthesis : The stereoselective synthesis of spiro derivatives from reactions involving 2-(3,5-dimethylpiperidino)benzaldehyde demonstrates the compound's role in generating complex organic molecules with specific stereochemistry (Deeva et al., 2005).

properties

IUPAC Name

1-(3,5-dimethylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-11-7-12(2)10-19(9-11)17(21)16(20)14-8-18-15-6-4-3-5-13(14)15/h3-6,8,11-12,18H,7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWRJGGSEPRACZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)C(=O)C2=CNC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-dimethylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione

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